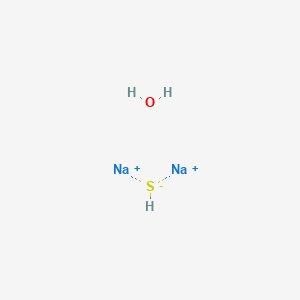Disodium;sulfanide;hydrate
CAS No.: 27610-45-3
Cat. No.: VC6286771
Molecular Formula: H2Na2OS
Molecular Weight: 96.05
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 27610-45-3 |
|---|---|
| Molecular Formula | H2Na2OS |
| Molecular Weight | 96.05 |
| IUPAC Name | disodium;sulfanide;hydrate |
| Standard InChI | InChI=1S/2Na.H2O.H2S/h;;2*1H2/q2*+1;;/p-1 |
| Standard InChI Key | GDQBTRYKLOBMLL-UHFFFAOYSA-N |
| SMILES | O.[Na+].[Na+].[SH-] |
Introduction
Chemical Identity and Nomenclature
Molecular Composition
Disodium sulfanide hydrate is defined by the general formula Na₂S·xH₂O, where denotes the number of water molecules per formula unit. The anhydrous form (Na₂S) has a molecular weight of 78.04 g/mol, while hydrated variants exhibit higher weights due to incorporated water . For instance, the nonahydrate (Na₂S·9H₂O) has a molecular weight of 240.18 g/mol. PubChem lists the molecular formula as H₃Na₂OS⁺, corresponding to a hydrated sodium sulfide complex with a molecular weight of 97.07 g/mol . This discrepancy arises from differences in hydration states and analytical methods used for characterization.
Synonyms and Registry Numbers
The compound is interchangeably termed sodium sulfide hydrate or disodium sulfide hydrate in technical literature . Its CAS registry number (27610-45-3) and PubChem CID (45051681) are critical identifiers for database searches . Commercial grades often specify Na₂S content by weight, with 60% Na₂S corresponding to approximately three water molecules (Na₂S·3H₂O) .
Synthesis and Production
Industrial Methods
The primary industrial route involves the carbothermic reduction of sodium sulfate (Na₂SO₄) using carbon at high temperatures:
This process yields anhydrous Na₂S, which subsequently hydrates upon exposure to moisture . Technical grades often contain polysulfides, imparting a yellow-to-red hue, and are marketed as "sodium sulfide flakes" .
Laboratory Synthesis
In controlled settings, disodium sulfanide hydrate is prepared by reducing sulfur with sodium in anhydrous solvents like tetrahydrofuran (THF) or liquid ammonia. A catalytic amount of naphthalene facilitates electron transfer in THF, producing sodium naphthalenide intermediates :
Hydration under controlled humidity yields the desired hydrate form.
Structural Characterization
Crystallographic Features
X-ray diffraction (XRD) studies reveal distinct structures for different hydration states. The nonahydrate (Na₂S·9H₂O) crystallizes in a monoclinic system where sulfide ions (S²⁻) are hydrogen-bonded to 12 water molecules, forming an extensive network . In contrast, the pentahydrate (Na₂S·5H₂O) exhibits a layered structure with Na⁺ ions coordinated by water and sulfide ions . Anhydrous Na₂S adopts an antifluorite structure, with Na⁺ occupying fluoride sites and S²⁻ in calcium sites .
Morphological Analysis
Scanning electron microscopy (SEM) images highlight morphological differences between hydration states. Nonahydrate crystals display porous surfaces, whereas pentahydrate crystals are coated with a secondary material layer, likely due to partial dehydration . Cellulose-stabilized composites show uniform dispersion of Na₂S·9H₂O within a cellulose matrix, enhancing mechanical stability .
Physicochemical Properties
Thermal Behavior
Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) demonstrate phase-dependent thermal stability. The nonahydrate melts at 50°C, while the pentahydrate remains stable up to 83°C . Dehydration proceeds stepwise, with water loss occurring at 80°C under reduced pressure (10 mbar) .
| Property | Na₂S·9H₂O | Na₂S·5H₂O |
|---|---|---|
| Melting Point (°C) | 50 | 83 |
| Dehydration Temp (°C) | 80 | 100 |
| Crystal System | Monoclinic | Layered |
Solubility and Reactivity
Disodium sulfanide hydrate is highly soluble in water, yielding strongly alkaline solutions (pH > 12) . It reacts exothermically with acids, releasing hydrogen sulfide (H₂S):
Exposure to atmospheric CO₂ and O₂ leads to oxidation, forming sodium sulfite (Na₂SO₃) and sulfate (Na₂SO₄) .
Applications and Industrial Use
Pulp and Paper Industry
As a delignification agent, Na₂S·xH₂O breaks down lignin in wood pulp during the Kraft process. Its alkaline nature solubilizes lignin fragments, leaving cellulose fibers intact .
Water Treatment
The compound precipitates heavy metals as sulfides, effectively removing contaminants like Cu²⁺ and Pb²⁺ from wastewater :
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume